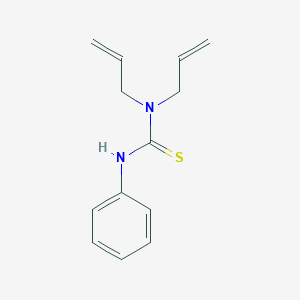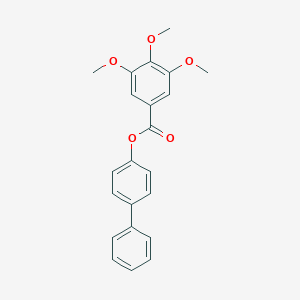
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate with improved efficacy and safety profiles.
Métodos De Síntesis
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.
Propiedades
Número CAS |
300675-69-8 |
|---|---|
Nombre del producto |
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate |
Fórmula molecular |
C22H20O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3 |
Clave InChI |
GCFGWXBMCBZLHL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



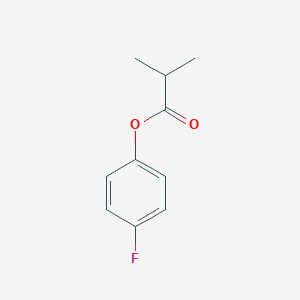
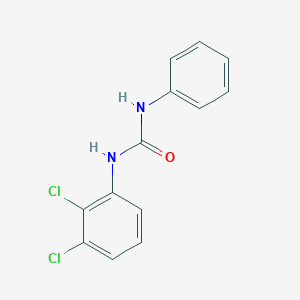

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

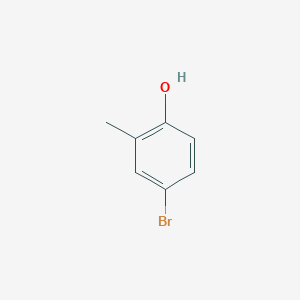
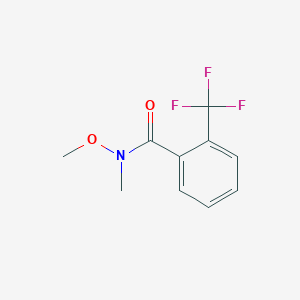
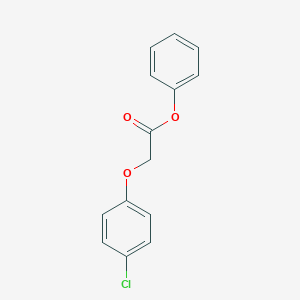
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
